Cas no 934-37-2 (2-Methylimidazo[1,2-A]pyridine)

2-Methylimidazo[1,2-A]pyridine structure
934-37-2 structure
Produktname:2-Methylimidazo[1,2-A]pyridine
CAS-Nr.:934-37-2
MF:C8H8N2
MW:132.162521362305
MDL:MFCD02251330
CID:811184
PubChem ID:136742

2-Methylimidazo[1,2-A]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Methylimidazo[1,2-a]pyridine
    • Imidazo[1,2-a]pyridine, 2-methyl-
    • 2-methylH-imidazo[1,2-a]pyridine
    • 2-Methylimidazo(1,2-a)pyridine
    • 2-Methyl-imidazo[1,2-a]pyridin
    • 2-Methyl-Imidazo[1,2-a]pyridine
    • IMIDAZO[1,2-A]PYRIDINE,2-METHYL-
    • methylimidazo[1,2-a]pyridine
    • BZACBBRLMWHCNM-UHFFFAOYSA-N
    • 2-methylimidazo (1,2-a)pyridine
    • 2-methylimidazo(1,2-a) pyridine
    • SBB056298
    • MB02386
    • CM10614
    • 2-methyl-4-hydroimidazo[1,2-a]pyridine
    • AB0039131
    • 2-Methylimidazo[1,2-a]pyridine (ACI)
    • Imidazo[1,2-a]pyridine, 2-methyl-;2-Methylimidazo[1,2-a]pyridine;
    • SCHEMBL171008
    • EN300-18552
    • Z82176792
    • CS-0006838
    • DTXCID80161901
    • TS-01714
    • SY107161
    • DTXSID60239410
    • 934-37-2
    • AKOS003614801
    • MFCD02251330
    • 2-Methylimidazo[1,2-A]pyridine
    • MDL: MFCD02251330
    • Inchi: 1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
    • InChI-Schlüssel: BZACBBRLMWHCNM-UHFFFAOYSA-N
    • Lächelt: N1C(C)=CN2C=1C=CC=C2

Berechnete Eigenschaften

  • Genaue Masse: 132.06900
  • Monoisotopenmasse: 132.068748264g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 124
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.3
  • XLogP3: 2.2

Experimentelle Eigenschaften

  • Dichte: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 391-394 ºC
  • Siedepunkt: 148℃/20mm
  • Löslichkeit: Leicht löslich (2,4 g/l) (25°C),
  • Wasserteilungskoeffizient: Slightly soluble in water.
  • PSA: 17.30000
  • LogP: 1.64270
  • Sensibilität: Hygroscopic

2-Methylimidazo[1,2-A]pyridine Sicherheitsinformationen

2-Methylimidazo[1,2-A]pyridine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-Methylimidazo[1,2-A]pyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1983-250MG
2-methylimidazo[1,2-a]pyridine
934-37-2 95%
250MG
¥ 211.00 2023-04-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK136-50mg
2-Methylimidazo[1,2-A]pyridine
934-37-2 97%
50mg
¥79.0 2022-07-28
Chemenu
CM255869-10g
2-Methylimidazo[1,2-a]pyridine
934-37-2 95%
10g
$*** 2023-03-31
TRC
M323863-10mg
2-Methylimidazo[1,2-a]pyridine
934-37-2
10mg
$ 50.00 2022-06-04
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY107161-5g
2-Methylimidazo[1,2-a]pyridine
934-37-2 ≥97%
5g
¥2020.00 2024-07-10
Chemenu
CM255869-100g
2-Methylimidazo[1,2-a]pyridine
934-37-2 95%
100g
$1122 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK136-1g
2-Methylimidazo[1,2-A]pyridine
934-37-2 97%
1g
¥550.0 2022-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1983-10G
2-methylimidazo[1,2-a]pyridine
934-37-2 95%
10g
¥ 2,382.00 2023-04-12
Enamine
EN300-18552-1.0g
2-methylimidazo[1,2-a]pyridine
934-37-2 94%
1g
$63.0 2023-05-03
Ambeed
A425445-1g
2-Methylimidazo[1,2-a]pyridine
934-37-2 97%
1g
$50.0 2025-02-26

2-Methylimidazo[1,2-A]pyridine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  1,4-Dioxane ;  rt; 2 h, rt
1.2 Reagents: Triethylamine ;  overnight, reflux
Referenz
Metal free coupling of heteroaryl N-tosylhydrazones and thiols: Efficient synthesis of sulfides
Garcia-Carrillo, Mario Alfredo; Guzman, Angel; Diaz, Eduardo, Tetrahedron Letters, 2017, 58(20), 1952-1956

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: 1,2-Dimethoxyethane ;  rt; rt → reflux; 48 h, reflux
Referenz
Preparation of fused heterocyclic imidazolyl compounds for treatment of HDAC- and CDK-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  rt; 16 h, reflux
Referenz
Imidazopyridinyl thiazolyl compounds as histone deacetylase inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water ;  rt; 2 h, rt
1.2 Reagents: Triethylamine ;  rt; overnight, reflux
Referenz
Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives
Vilchis-Reyes, Miguel Angel; Zentella, Alejandro; Martinez-Urbina, Miguel Angel; Guzman, Angel; Vargas, Omar; et al, European Journal of Medicinal Chemistry, 2010, 45(1), 379-386

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  8 - 10 h, rt
1.2 Reagents: Water ;  rt
Referenz
Electrochemically Promoted [3+2] Annulation of Imidazo[1,2-a]pyridine with Alkynes
Ping, Meng-Qi; Guo, Ming-Zhong; Li, Rui-Tao; Wang, Zi-Chen; Ma, Cheng; et al, Organic Letters, 2022, 24(40), 7410-7415

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium tetrafluoroborate ,  Hydrogen iodide Solvents: Ethanol ;  24 h, 50 °C
Referenz
Electrochemically initiated intermolecular C-N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines
Feng, Mei-Lin; Li, Shu-Qi; He, Hui-Zi; Xi, Long-Yi; Chen, Shan-Yong; et al, Green Chemistry, 2019, 21(7), 1619-1624

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  1,4-Dioxane ;  2 h, rt
1.2 Reagents: Triethylamine ;  overnight, 90 °C
Referenz
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)
Zhou, Han-Jie; Wang, Jinhai; Yao, Bing; Wong, Steve; Djakovic, Stevan; et al, Journal of Medicinal Chemistry, 2015, 58(24), 9480-9497

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  reflux
Referenz
Unconventional Reactivity with DABCO-Bis(sulfur dioxide): C-H Bond Sulfenylation of Imidazopyridines
Le Bescont, Julie; Breton-Patient, Chloe; Piguel, Sandrine, European Journal of Organic Chemistry, 2020, 2020(14), 2101-2109

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 min, rt
Referenz
Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions
Chapman, Michael R.; Kwan, Maria H. T.; King, Georgina E.; Kyffin, Benjamin A.; Blacker, A. John; et al, Green Chemistry, 2016, 18(17), 4623-4627

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Solvents: Ethanol ;  3 h, rt → reflux
Referenz
The imidazopyridine derivative JK184 reveals dual roles for microtubules in hedgehog signaling
Cupido, Tommaso; Rack, Paul G.; Firestone, Ari J.; Hyman, Joel M.; Han, Kyuho; et al, Angewandte Chemie, 2009, 48(13), 2321-2324

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Sodium hydroxide Solvents: Water ;  5 min, rt
Referenz
Synthesis of 2-Carbonylimidazo[1,2-a]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino-N-propargylpyridinium Bromides
Pandey, Khima; Kaswan, Pinku; Saroj; Kumar, Anil, ChemistrySelect, 2016, 1(21), 6669-6672

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  overnight, 25 °C
Referenz
Structure-Activity Relationship of Imidazopyridinium Analogues as Antagonists of Neuropeptide S Receptor
Patnaik, Samarjit; Marugan, Juan J.; Liu, Ke; Zheng, Wei; Southall, Noel; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9045-9056

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, 15 - 35 °C; 2 h, 20 °C
Referenz
Process for the manufacture of 6-alkynyl-pyridine derivatives
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  overnight, rt
Referenz
Preparation of indole and imidazo[1,2-a]pyridine compounds as neuropeptide S antagonists for the treatment of addictive disorders, mood, anxiety and sleep disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Metal-Free Mediated C-3 Methylsulfanylation of Imidazo[1,2-a]-pyridines with Dimethyl Sulfoxide as a Methylsulfanylating Agent
Chen, Zhengkai ; Cao, Gangjian; Zhang, Fengjin; Li, Hongli; Xu, Jianfeng ; et al, Synlett, 2017, 28(14), 1795-1800

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate ,  Cuprous iodide Solvents: Dimethylformamide ;  24 h, 60 °C
Referenz
Copper(I) Iodide-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Methyl Ketones
Chandra Mohan, Darapaneni; Reddy Donthiri, Ramachandra; Nageswara Rao, Sadu; Adimurthy, Subbarayappa, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2217-2221

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 d, rt
Referenz
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
Kalita, Elena V.; Kim, Dmitry G.; Krynina, Elizaveta M.; Sharutin, Vladimir V.; Shlepotina, Nina M.; et al, Chemistry of Heterocyclic Compounds (New York, 2022, 58(4-5), 227-234

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Iodobenzene Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt
1.2 12 h, rt
Referenz
Pd-Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 2-benzylimidazo[1,2-a]pyridine
Bakherad, Mohammad; Nasr-Isfahani, Hossein; Keivanloo, Ali; Doostmohammadi, Nesa, Tetrahedron Letters, 2008, 49(23), 3819-3822

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium iodide ,  Cerium trichloride Solvents: Ethanol ;  20 h, 80 °C
Referenz
Aerobic Multicomponent Tandem Synthesis of 3-Sulfenylimidazo[1,2-a]pyridines from Ketones, 2-Aminopyridines, and Disulfides
Ge, Wenlei; Zhu, Xun; Wei, Yunyang, European Journal of Organic Chemistry, 2013, 2013(27), 6015-6020

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water ;  12 h, pH 9, reflux
Referenz
Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors
Kazmierczak, Aleksandra; Kusy, Damian; Niinivehmas, Sanna P.; Gmach, Joanna; Joachimiak, Lukasz ; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800

2-Methylimidazo[1,2-A]pyridine Raw materials

2-Methylimidazo[1,2-A]pyridine Preparation Products

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(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine
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